molecular formula C18H18ClNO4 B2409832 [(3-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate CAS No. 475237-20-8

[(3-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate

Cat. No.: B2409832
CAS No.: 475237-20-8
M. Wt: 347.8
InChI Key: XJWFGDKHOVJLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloro-substituted aromatic ring, an amino group, and an ester linkage, making it an interesting subject for scientific research.

Scientific Research Applications

[(3-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-2-methylaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of [(3-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
  • **2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl (3-ethoxyphenyl)acetate

Uniqueness

[(3-chloro-2-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

[2-(3-chloro-2-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-12-15(19)7-4-8-16(12)20-17(21)11-24-18(22)10-13-5-3-6-14(9-13)23-2/h3-9H,10-11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWFGDKHOVJLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC(=O)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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